2,3-Difluoro-6-methylbenzaldehyde
Overview
Description
2,3-Difluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6F2O. It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3, and a methyl group is attached at position 6. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of 3,4-difluoroanisole as a starting material. The synthetic route typically includes the following steps:
Halogenation: The starting material, 3,4-difluoroanisole, is subjected to halogenation using anhydrous magnesium chloride and n-butyllithium to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2,3-Difluoro-6-methylbenzoic acid.
Reduction: 2,3-Difluoro-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-6-methylbenzaldehyde: Similar structure but with fluorine atoms at positions 2 and 4.
2,6-Difluoro-3-methylbenzaldehyde: Similar structure but with fluorine atoms at positions 2 and 6.
2,3-Difluoro-4-methylbenzaldehyde: Similar structure but with the methyl group at position 4.
Uniqueness
2,3-Difluoro-6-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which can influence its reactivity and interaction with other molecules. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required.
Properties
IUPAC Name |
2,3-difluoro-6-methylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHQFSYRNHHSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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